1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
1-Methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a structurally complex heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. Key substituents include:
- 1-Methyl group: Likely influencing steric and electronic properties of the core structure.
- 6-(2-Morpholinoethyl): A morpholine-derived side chain, which may enhance solubility and modulate pharmacokinetic properties due to its polar nature .
Properties
IUPAC Name |
1-methyl-6-(2-morpholin-4-ylethyl)-4-thiophen-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-19-12-11-21(5-4-20-6-8-24-9-7-20)16(22)14(12)15(18-17(19)23)13-3-2-10-25-13/h2-3,10,15H,4-9,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJUJYUPOJCMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)N(C2)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 16
- H : 20
- N : 4
- O : 2
- S : 1
Structural Features
The compound features a pyrrolo-pyrimidine core with a thiophene moiety and a morpholinoethyl substituent. These structural elements are crucial for its biological activity.
Antitubercular Activity
Research indicates that derivatives of the pyrrolo-pyrimidine scaffold exhibit significant anti-tubercular activity. For instance, compounds structurally related to This compound have shown promising results against Mycobacterium tuberculosis.
Key Findings:
- Compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM , indicating potent inhibitory effects against M. tuberculosis H37Ra .
- The most active compounds were further evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), showing low toxicity profiles.
JAK Inhibition
Another area of interest is the inhibition of Janus kinases (JAKs). Compounds with similar structural motifs have been identified as selective JAK1 inhibitors.
Research Insights:
- A related compound exhibited an IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 , suggesting potential therapeutic applications in inflammatory diseases and cancers .
Anti-inflammatory Properties
The compound's structural characteristics also suggest potential anti-inflammatory effects. Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.
Comparative Data:
| Compound | IC50 (COX-II) | Selectivity Index |
|---|---|---|
| PYZ1 | 0.011 μM | High |
| PYZ16 | 0.52 μM | 10.73 |
| Celecoxib | 0.78 μM | 9.51 |
These findings underscore the potential of this class of compounds as dual-action agents targeting both inflammation and infectious diseases .
Study on Anti-Tubercular Agents
A study synthesized a series of pyrrolo-pyrimidine derivatives and evaluated their anti-tubercular activity. Among them, specific compounds showed significant efficacy with low cytotoxicity, indicating their potential as lead candidates for further development in tuberculosis treatment .
JAK Inhibitor Development
Another research effort focused on optimizing pyrrolo-pyrimidine derivatives for JAK inhibition. The study highlighted the importance of structural modifications to enhance potency and selectivity against JAK enzymes, paving the way for new therapeutic agents in treating autoimmune conditions .
Scientific Research Applications
The compound 1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has garnered attention in various scientific fields due to its unique structure and potential biological activities. This article explores its applications across several domains, including medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas due to its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of pyrrolo-pyrimidines exhibit significant anticonvulsant properties. In studies utilizing the maximal electroshock seizure (MES) model, compounds similar to this have demonstrated effective seizure protection comparable to established anticonvulsants like phenobarbital .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against Gram-positive bacteria. Structure-activity relationship (SAR) studies suggest that modifications in substituents can enhance activity against specific pathogens .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate potential inhibition of cell proliferation in certain human cancer cells, warranting further investigation into its mechanisms and efficacy against specific tumor types .
Pharmacology
The pharmacological profile of this compound suggests interactions with various neurotransmitter systems and cellular pathways.
Neurotransmitter Modulation
Compounds in the pyrrolo-pyrimidine class have been shown to modulate GABAergic and glutamatergic systems, which are crucial for anticonvulsant activity. Some derivatives have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways .
Materials Science
The unique structural features of this compound may lend themselves to applications in materials science, particularly in the development of novel polymers or nanomaterials.
Synthesis and Characterization
Innovative synthetic routes have been developed for creating thiophene-based compounds, which include this pyrrolo-pyrimidine derivative. These processes often involve the use of catalysts and specific reaction conditions that enhance yield and purity .
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of pyrrolo-pyrimidine derivatives revealed that certain modifications led to enhanced anticonvulsant activity. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of related compounds demonstrated significant activity against Staphylococcus aureus. The findings highlighted the importance of structural modifications in enhancing antimicrobial effectiveness .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : The thiophenyl-containing compound 14c has a lower melting point (160–162°C) than 4j (220°C), suggesting reduced crystallinity in sulfur-rich analogs .
- IR Spectroscopy : Hydroxyl and amide C=O peaks dominate in 4j, while 14c shows overlapping NH and C=O signals, reflecting substituent-driven electronic differences .
Research Findings and Implications
- Biological Activity: Analogs like 4j have undergone 2D-QSAR studies, highlighting the importance of electron-donating groups (e.g., methoxy) in enhancing bioactivity . The morpholinoethyl group in the target compound may similarly improve membrane permeability or target binding .
- Solubility: Morpholine derivatives are known to enhance aqueous solubility, suggesting the target compound could exhibit better pharmacokinetic profiles than chlorophenyl or methoxybenzyl analogs .
- Synthetic Challenges : Thiophen-2-yl substituents (as in the target compound) may require specialized catalysts for regioselective incorporation, unlike hydroxyphenyl or methoxybenzyl groups .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, starting with precursors such as barbituric acid derivatives and functionalized aromatic compounds. Key steps include cyclization under controlled temperatures (60–100°C) and the use of polar aprotic solvents (e.g., DMF or THF). Catalysts like morpholine derivatives are often employed to introduce the morpholinoethyl group. Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton and carbon environments, confirming the fused pyrrolo-pyrimidine core and substituent positions.
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₁₉H₂₃N₅O₃S).
- Chromatography: HPLC monitors reaction progress, while TLC ensures intermediate purity .
Q. What functional groups influence the compound’s reactivity and bioactivity?
- The morpholinoethyl group enhances solubility and modulates receptor binding.
- The thiophen-2-yl moiety contributes to π-π stacking in biological targets.
- The pyrimidine-2,5-dione core allows hydrogen bonding and redox activity .
Q. What storage conditions are recommended to preserve stability?
Store under inert gas (N₂/Ar) at –20°C, protected from light and moisture. Use amber vials to prevent photodegradation. Stability assays recommend periodic NMR checks for decomposition .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and selectivity?
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design identified optimal conditions (80°C, 1.2 eq morpholine, THF:H₂O 9:1) with 78% yield .
- AI-Guided Optimization: Machine learning models predict reaction outcomes by training on historical data. Platforms like COMSOL integrate kinetic simulations to refine conditions .
Q. What strategies resolve contradictions in reported biological activities?
- Purity Reassessment: Contradictions may arise from impurities (>5%). Re-test batches using orthogonal methods (e.g., LC-MS vs. NMR).
- Structural Analog Testing: Compare activity across derivatives (e.g., replacing thiophen-2-yl with phenyl) to isolate pharmacophores .
Q. How can computational modeling elucidate the mechanism of action?
- Molecular Docking: Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina. The morpholinoethyl group shows affinity for ATP-binding pockets.
- QSAR Studies: Correlate substituent electronegativity with IC₅₀ values to prioritize analogs .
Q. How to design SAR studies for this compound?
- Systematic Substitution: Synthesize derivatives with variations in the morpholinoethyl chain (e.g., ethyl vs. propyl) and thiophen substituents (e.g., 3-thienyl vs. 2-thienyl).
- In Vitro Screening: Use kinase inhibition assays (e.g., EGFR, BRAF) to quantify potency. Cross-validate with cytotoxicity profiles in cancer cell lines .
Methodological Considerations
- Data Contradiction Analysis: Always cross-reference biological assays with structural data. For instance, conflicting IC₅₀ values may arise from assay-specific conditions (e.g., serum concentration in cell culture) .
- Reaction Monitoring: Real-time FTIR tracks intermediate formation, reducing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
